molecular formula C9H9BrO2 B1278590 1-(2-Bromo-4-methoxyphenyl)ethanone CAS No. 89691-67-8

1-(2-Bromo-4-methoxyphenyl)ethanone

Cat. No.: B1278590
CAS No.: 89691-67-8
M. Wt: 229.07 g/mol
InChI Key: YCISNMVJZZPXBG-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Ketones and Methoxy-Substituted Aromatics

Halogenated ketones, particularly α-haloketones, are a class of organic compounds that play a crucial role in the synthesis of various heterocyclic compounds, some of which exhibit significant biological activity. mdpi.com The presence of a halogen atom alpha to a carbonyl group provides a reactive site for nucleophilic substitution reactions. The carbon-halogen bond in these compounds is susceptible to cleavage, making them excellent precursors for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of these ketones can be influenced by the nature of the halogen and the other substituents on the aromatic ring. mdpi.com

Aromatic methyl ketones can undergo α-halogenation when treated with a sodium halide in the presence of an oxidizing agent like Oxone® in aqueous methanol (B129727). researchgate.net However, the presence of electron-rich substituents on the aromatic ring, such as a methoxy (B1213986) group, can sometimes lead to ring bromination as a competing reaction. researchgate.net

The methoxy group (-OCH3) on the aromatic ring of 1-(2-Bromo-4-methoxyphenyl)ethanone is an electron-donating group, which influences the electronic properties of the entire molecule. solubilityofthings.com This substituent can affect the reactivity of the aromatic ring in electrophilic substitution reactions and can also modulate the biological activity of the final products derived from this precursor. solubilityofthings.comscience.gov The interplay between the acetyl and methoxy substituents on a benzene (B151609) ring is a fundamental aspect of organic chemistry, with these structural motifs being prevalent in valuable products derived from lignin (B12514952) valorization. researchgate.net

Significance of the Compound as a Synthetic Precursor and Chemical Scaffold

The utility of this compound as a synthetic precursor is widely recognized in the scientific community. It serves as a key building block for the construction of more intricate molecular architectures. For instance, it is used in the synthesis of various heterocyclic compounds and other functionalized organic molecules.

The bromine atom in this compound can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity makes it an important intermediate in multi-step synthetic sequences. Research has demonstrated its use in the synthesis of compounds with potential pharmaceutical applications. The incorporation of bromine into organic molecules is a strategy often employed in drug design to explore new chemical space and enhance biological activity. solubilityofthings.com

Furthermore, this compound has been utilized as a starting material in the synthesis of various organic compounds, including those used in materials science. For example, it can be a precursor to substituted aromatic ketones which are of interest for their optical and electronic properties.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCISNMVJZZPXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443115
Record name 1-(2-bromo-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89691-67-8
Record name 1-(2-bromo-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 1 2 Bromo 4 Methoxyphenyl Ethanone

Direct Bromination Approaches

Direct bromination methods offer a straightforward route to 1-(2-bromo-4-methoxyphenyl)ethanone. The two most prominent approaches involve the use of elemental bromine (Br₂) and copper(II) bromide (CuBr₂) as the brominating agent. Each method presents distinct advantages and requires careful optimization of reaction conditions to maximize the yield and purity of the desired product.

The use of elemental bromine is a classic method for the α-bromination of ketones. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine. However, with an activated aromatic ring like the one in p-methoxyacetophenone, competing electrophilic aromatic substitution is a significant side reaction.

The choice of solvent plays a critical role in directing the outcome of the bromination of p-methoxyacetophenone with Br₂. The solvent can influence the rate of enolization, the solubility of reagents, and the stabilization of intermediates, thereby affecting both the yield and the regioselectivity of the reaction.

Acetic Acid: Often used as a solvent for α-bromination of ketones, acetic acid can also act as a catalyst for the enolization step. Studies on the bromination of 4-methoxyacetophenone in acetic acid have shown that the reaction can lead to the formation of not only the desired monobromo product but also di- and even tri-brominated byproducts. sci-int.com Careful control over stoichiometry and reaction time is crucial to favor the formation of the monobrominated compound.

Chloroform (B151607): As a non-polar aprotic solvent, chloroform is also utilized in bromination reactions. Its use can sometimes minimize side reactions on the aromatic ring compared to more polar, protic solvents.

Methanol (B129727): When methanol is used as a solvent, there is a potential for competing reactions. For instance, studies on similar substrates have shown that using a mixture of methanol and water can be effective for promoting nuclear bromination, highlighting the complexity of solvent effects. cbijournal.com

Aqueous Phase: Performing the reaction in an aqueous medium is generally aimed at developing more environmentally friendly protocols. A patented method describes the aromatic ring bromination of p-methoxyacetophenone using potassium bromate (B103136) and sodium bisulfite in a water/methanol solvent system, which underscores how the reaction medium can be tuned to favor ring substitution over α-bromination. google.com

Table 1: Influence of Solvent on Bromination of p-Methoxyacetophenone with Br₂

Solvent Primary Product Type Key Observations
Acetic Acid α-Bromination Can lead to mono-, di-, and tri-brominated products. sci-int.com
Chloroform α-Bromination A common solvent for bromination reactions.
Methanol/Water Ring Bromination Can favor nuclear substitution over α-bromination. cbijournal.comgoogle.com
Aqueous Phase Ring Bromination Used in greener chemistry approaches, often favoring ring bromination. google.com

To achieve a high yield of this compound using Br₂, precise control over the reaction parameters is essential.

Stoichiometric Ratios: The molar ratio of p-methoxyacetophenone to bromine is a critical factor. Using a 1:1 ratio is theoretically sufficient for monobromination. However, in practice, adjustments are often necessary. Research has shown that varying the equivalents of the brominating agent can dictate the degree of bromination, with an excess of bromine leading to higher-order brominated species like the dibromo product. sci-int.com

Temperature: The reaction temperature influences the reaction rate and selectivity. Bromination reactions are often initiated at low temperatures (e.g., 0°C) and then allowed to warm to room temperature to control the initial exothermic reaction and minimize byproduct formation.

Reaction Time: The duration of the reaction must be carefully monitored. Insufficient time will result in incomplete conversion, while prolonged reaction times can increase the formation of undesired di- and poly-brominated products, as well as products from ring bromination.

Copper(II) bromide has emerged as a highly effective and selective reagent for the α-bromination of ketones. tandfonline.com It offers several advantages over elemental bromine, including being a solid that is easier to handle and often providing higher selectivity for α-bromination over aromatic ring bromination, even with electron-rich substrates. mdma.chresearchgate.net The reaction involves the ketone reacting with a suspension of CuBr₂, which is reduced to insoluble copper(I) bromide. mdma.chacs.org

The choice of solvent is crucial for the success of CuBr₂-mediated bromination. The most commonly reported and effective solvent system is a mixture of ethyl acetate (B1210297) and chloroform.

Ethyl Acetate/Chloroform: This solvent mixture is considered the optimal medium for the α-bromination of ketones with CuBr₂. mdma.ch The reaction is typically carried out at reflux temperature. The progress of the reaction can be visually monitored by the color change of the solid copper bromide from black (CuBr₂) to white (CuBr) and the cessation of hydrogen bromide evolution. mdma.ch A specific synthesis for 2-bromo-1-(4-methoxyphenyl)ethanone involves refluxing 4-methoxyacetophenone with cupric bromide in ethyl acetate for several hours. nih.govresearchgate.netnih.gov

Acetonitrile (B52724): While effective for the nuclear bromination of phenols and anilines with CuBr₂, acetonitrile is less commonly used for the selective α-bromination of ketones. tandfonline.com

Table 2: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone using CuBr₂

Starting Material Brominating Agent Solvent Conditions Outcome Reference
4-Methoxyacetophenone Cupric Bromide (CuBr₂) Ethyl Acetate Reflux, ~3 hours Synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone nih.govresearchgate.netnih.gov
Various Ketones Copper(II) Bromide (CuBr₂) Chloroform-Ethyl Acetate Reflux Selective α-bromination, nearly quantitative yields mdma.ch

The reaction with CuBr₂ is stoichiometric, not catalytic, as the Cu(II) is consumed and converted to Cu(I). Two moles of CuBr₂ are required for each mole of ketone to be brominated. mdma.ch

2 CuBr₂ + R-CO-CH₃ → R-CO-CH₂Br + 2 CuBr + HBr

The reaction proceeds rapidly under reflux conditions, and completion is indicated by the disappearance of the black CuBr₂ solid. mdma.ch An induction period may be observed depending on the specific starting material. mdma.ch The insoluble copper(I) bromide byproduct can be easily removed by filtration, simplifying the workup procedure. mdma.ch This method's high selectivity for α-bromination, even in the presence of activated aromatic rings, makes it a preferred method for synthesizing compounds like this compound. mdma.chresearchgate.net Comparative studies have shown that cupric bromide can result in moderate yields (e.g., ~60%) for the bromination of certain acetophenone (B1666503) derivatives. nih.gov

Bromination using Copper Bromide (CuBr₂) as a Brominating Agent

Alternative Synthetic Pathways and Precursors

The introduction of the bromo and acetyl groups onto the methoxybenzene scaffold can be achieved in different sequences and via different chemical transformations. Two primary strategies involve either introducing the bromine via nucleophilic substitution on a pre-functionalized ring or constructing the ketone via an electrophilic acylation of a brominated precursor.

A prominent method for introducing a bromine atom onto an aromatic ring, especially at a position that may be difficult to access via direct electrophilic attack, is the Sandmeyer reaction. wikipedia.orglscollege.ac.in This reaction is a type of radical-nucleophilic aromatic substitution that proceeds via an aryl diazonium salt intermediate. wikipedia.orgbyjus.com

The synthesis commences with the diazotization of an aromatic amine precursor, in this case, 1-(2-amino-4-methoxyphenyl)ethanone. This is achieved by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr), typically at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. numberanalytics.com

The subsequent step involves the copper(I)-catalyzed replacement of the diazonium group (-N₂⁺) with a bromide ion. Copper(I) bromide (CuBr) is the standard reagent for this transformation. lscollege.ac.in The diazonium salt solution is added to the CuBr catalyst, leading to the evolution of nitrogen gas and the formation of the desired aryl bromide, this compound. byjus.com This method is particularly valuable as it allows for regioselective synthesis that might not be possible with other methods. organic-chemistry.org

Table 1: Sandmeyer Reaction for this compound Synthesis

Step Precursor Reagents Intermediate/Product Key Transformation
1. Diazotization 1-(2-amino-4-methoxyphenyl)ethanone NaNO₂, HBr (aq) 4-acetyl-3-bromobenzenediazonium salt Amine to Diazonium Salt

An alternative approach is to employ an electrophilic aromatic substitution, specifically the Friedel-Crafts acylation, to introduce the acetyl group onto a pre-brominated aromatic ring. masterorganicchemistry.comsigmaaldrich.com The logical precursor for this route would be 1-bromo-3-methoxybenzene.

In a typical Friedel-Crafts acylation, the aromatic substrate (1-bromo-3-methoxybenzene) reacts with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a strong Lewis acid catalyst. sigmaaldrich.com Aluminum chloride (AlCl₃) is a common catalyst for this reaction. libretexts.org The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion (CH₃CO⁺), which is then attacked by the electron-rich aromatic ring. youtube.com

The directing effects of the substituents on the ring are crucial for determining the regiochemical outcome. The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho-para director, while the bromo group (-Br) is a deactivating, yet also ortho-para director. youtube.com In 1-bromo-3-methoxybenzene, the methoxy group strongly activates the C2, C4, and C6 positions for electrophilic attack. The bromo group directs to positions C2, C4, and C5. The combined effect strongly favors substitution at the C4 position, which is para to the methoxy group and ortho to the bromo group, yielding the desired this compound.

Table 2: Friedel-Crafts Acylation for this compound Synthesis

Precursor Acylating Agent Catalyst Product Key Transformation

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry encourage the design of chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.

Traditional syntheses, particularly Friedel-Crafts acylations, often utilize hazardous and volatile organic solvents like dichloromethane, nitrobenzene, or carbon disulfide. wisc.edu Green chemistry seeks to replace these with more benign alternatives. preprints.org

For the Sandmeyer reaction, aqueous conditions are inherent to the diazotization step. Research has shown the viability of conducting one-pot diazotization and substitution reactions in water, which is the most environmentally friendly solvent. organic-chemistry.org Ionic liquids have also been explored as alternative media for Sandmeyer-type reactions, offering benefits such as low volatility and potential for recycling. organic-chemistry.org

Greener approaches to Friedel-Crafts acylation focus on eliminating the problematic solvents and catalysts. The use of reusable solid acid catalysts (e.g., zeolites, clays) or water-tolerant Lewis acids like rare-earth metal triflates can facilitate reactions under milder conditions, sometimes even in the absence of a solvent. researchgate.netstackexchange.com Solvent-free reactions, conducted by heating the reactants with a catalyst, represent a significant improvement in the environmental profile of the synthesis. researchgate.net

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com

The traditional Friedel-Crafts acylation is a classic example of a reaction with poor atom economy. researchgate.net This is primarily due to the use of stoichiometric, rather than catalytic, amounts of the Lewis acid (e.g., AlCl₃). The catalyst complexes with the product ketone and must be destroyed by hydrolysis during workup, generating large quantities of aluminum hydroxide (B78521) and acidic waste. studyraid.com

Equation for % Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100 primescholars.com

Let's compare the theoretical atom economy for the two pathways:

Friedel-Crafts Acylation: C₇H₇BrO (1-bromo-3-methoxybenzene) + C₂H₃ClO (acetyl chloride) → C₉H₉BrO₂ + HCl (MW: 187.05) + (MW: 78.50) → (MW: 229.07) + (MW: 36.46) % AE = [229.07 / (187.05 + 78.50)] × 100 = 86.6% Note: This calculation does not include the stoichiometric AlCl₃ and the water used in workup, which would drastically lower the practical atom economy or reaction mass efficiency.

From a purely theoretical atom economy standpoint, the Friedel-Crafts acylation appears more efficient. However, the large amount of waste from the catalyst in the traditional method makes it less green. The development of truly catalytic Friedel-Crafts systems is crucial for improving its environmental performance. While the Sandmeyer reaction has a lower theoretical atom economy, its byproducts (N₂, water, and salts) may be less hazardous than the waste from the Friedel-Crafts process, and advancements in catalytic diazotization could further improve its green credentials.

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromo 4 Methoxyphenyl Ethanone

Nucleophilic Substitution Reactions at the α-Carbon

The bromine atom at the α-position to the carbonyl group is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is central to the use of 1-(2-bromo-4-methoxyphenyl)ethanone in the synthesis of various organic molecules, including heterocyclic compounds.

Mechanism of Bromine Displacement by Various Nucleophiles (e.g., amines, thiols)

The displacement of the bromine atom in this compound by nucleophiles such as amines and thiols generally proceeds through a standard SN2 mechanism. The nucleophile attacks the electrophilic α-carbon, leading to the formation of a transition state where the nucleophile and the leaving group (bromide ion) are both partially bonded to the carbon atom. This is followed by the departure of the bromide ion, resulting in the formation of the substituted product.

The reactivity of the α-bromo ketone towards nucleophiles is a key aspect of its synthetic utility. For instance, it readily reacts with amines and thiols to form α-amino ketones and α-thio ketones, respectively. These reactions are fundamental in the synthesis of various heterocyclic compounds and other complex organic molecules. The reaction with thiosemicarbazide, for example, leads to the formation of substituted thiazoles.

A notable application of this reactivity is the covalent inhibition of protein tyrosine phosphatases (PTPs), where the compound alkylates a cysteine residue in the active site of the enzyme.

Regioselectivity and Stereochemical Considerations in Substitution Pathways

In nucleophilic substitution reactions of this compound, the primary site of attack is the α-carbon due to the presence of the good leaving group (bromine) and the activating effect of the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl group increases the electrophilicity of the α-carbon, making it the preferred site for nucleophilic attack over the aromatic ring or the carbonyl carbon itself under typical SN2 conditions.

As the α-carbon is not a stereocenter in the starting material, the direct substitution products will also be achiral unless a chiral nucleophile is used, which could potentially lead to the formation of diastereomers. If the reaction proceeds through an enolate intermediate under basic conditions, any existing stereochemistry at the α-carbon could be lost.

Carbonyl Group Transformations

The ketone moiety in this compound can undergo a variety of transformations, including reduction to an alcohol and condensation reactions to form derivatives like hydrazones.

Reduction Reactions of the Ketone Moiety (e.g., to alcohols)

The ketone group of this compound can be reduced to a secondary alcohol, 2-bromo-1-(4-methoxyphenyl)ethanol. nih.gov This transformation can be achieved using various reducing agents. For instance, the enantioselective reduction of the related compound 4'-methoxyacetophenone (B371526) to (S)-1-(4-methoxyphenyl)ethanol has been successfully carried out using immobilized Rhodotorula sp. cells. nih.gov While this specific example does not involve the bromo-substituted compound, it demonstrates a potential method for the stereocontrolled reduction of the ketone. A controlled reduction using sodium borohydride (B1222165) (NaBH₄) could potentially yield 4'-methoxyacetophenone through debromination.

Condensation Reactions and Derivative Formation (e.g., hydrazones)

The carbonyl group of this compound can react with hydrazine (B178648) derivatives to form hydrazones. nih.gov The mechanism of hydrazone formation involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The rate of this reaction can be influenced by electronic effects and the presence of acid or base catalysts. nih.gov The resulting hydrazones are important intermediates in the synthesis of various heterocyclic compounds, such as thiazoles. researchgate.net

Aromatic Ring Reactivity and Functionalization

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.comlibretexts.org In the case of this compound, the regiochemical outcome of such a reaction is controlled by the directing effects of the existing substituents.

The methoxy (B1213986) (-OCH₃) group at position 4 is a powerful activating group and directs incoming electrophiles to the positions ortho and para to itself. The acetyl (–COCH₃) group at position 1 is a deactivating group and directs incoming electrophiles to the meta position. The bromine (–Br) atom at position 2 is a deactivating group but is also an ortho and para director.

Analyzing the available positions on the ring for substitution (positions 3, 5, and 6):

Position 3: Is ortho to the acetyl group (unfavored), ortho to the bromo group (favored), and meta to the methoxy group (favored).

Position 5: Is meta to the acetyl group (favored), meta to the bromo group (unfavored), and ortho to the methoxy group (highly favored).

Position 6: Is ortho to the acetyl group (unfavored) and para to the bromo group (favored).

The powerful activating and directing effect of the methoxy group is generally dominant. Therefore, substitution is most likely to occur at the position ortho to the methoxy group, which is position 5. This position is also meta to the deactivating acetyl group, which is electronically favorable. Steric hindrance from the adjacent methoxy group might slightly disfavor this position compared to an unhindered one, but the strong electronic activation typically overcomes this barrier.

Table 1: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

PositionRelation to Acetyl (-COCH₃)Relation to Bromo (-Br)Relation to Methoxy (-OCH₃)Predicted Outcome
3 meta (deactivating)ortho (deactivating)meta (activating)Minor Product
5 meta (deactivating)meta (deactivating)ortho (activating)Major Product
6 ortho (deactivating)para (deactivating)ortho (activating)Minor Product (sterically hindered)

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). masterorganicchemistry.com For this compound, nitration would be expected to yield primarily 1-(2-bromo-4-methoxy-5-nitrophenyl)ethanone .

Cross-Coupling Reactions and Aryl-Halide Functionalization

The carbon-bromine bond at position 2 provides a versatile site for functionalization via transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The most common examples are the Suzuki-Miyaura and Heck-Mizoroki reactions, both typically employing palladium catalysts. wikipedia.orgwikipedia.orgmdpi.com

Suzuki-Miyaura Coupling:

The Suzuki reaction couples an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgmasterorganicchemistry.com For this compound, this reaction allows for the formation of a new carbon-carbon bond at the site of the bromine atom, leading to the synthesis of various biaryl and substituted aromatic compounds. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Heck-Mizoroki Coupling:

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, again catalyzed by a palladium complex in the presence of a base. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction allows for the introduction of vinyl groups at the C2 position of the starting material. The mechanism involves oxidative addition of palladium to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. wikipedia.org

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerTypical Catalyst/BaseExpected Product Structure
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃1-(4-methoxy-[1,1'-biphenyl]-2-yl)ethanone
Suzuki-Miyaura Methylboronic acidPd(dppf)Cl₂ / K₃PO₄1-(4-methoxy-2-methylphenyl)ethanone
Heck-Mizoroki StyrenePd(OAc)₂ / Et₃N1-(4-methoxy-2-styrylphenyl)ethanone
Heck-Mizoroki Ethyl acrylatePd(OAc)₂ / P(o-tol)₃ / Et₃NEthyl 3-(2-acetyl-5-methoxyphenyl)acrylate
Buchwald-Hartwig AnilinePd₂(dba)₃ / BINAP / NaOtBu1-(4-methoxy-2-(phenylamino)phenyl)ethanone

Studies on analogous compounds, such as 4-bromoacetophenone, have demonstrated successful Suzuki and Heck couplings in various solvents, including aqueous media, highlighting the robustness of these transformations. arkat-usa.org The specific choice of catalyst, ligands, base, and solvent is crucial for optimizing reaction efficiency and yield. arkat-usa.orgrwth-aachen.de

Reaction Kinetics and Thermodynamic Analysis of Key Transformations

Detailed experimental kinetic and thermodynamic data for reactions involving this compound are not extensively reported in publicly available literature. However, the principles governing these aspects can be discussed in the context of the reactions outlined above.

Reaction Kinetics:

Kinetic studies focus on the rate of a chemical reaction and the factors that influence it. For the cross-coupling reactions of this compound, the reaction rate is dependent on several variables:

Catalyst System: The choice of palladium precursor and, crucially, the supporting ligand can dramatically affect the rate of the catalytic cycle. For instance, electron-rich and bulky phosphine (B1218219) ligands can accelerate the initial oxidative addition step.

Substrate Electronics: The electronic nature of the aryl halide influences its reactivity. While the electron-withdrawing acetyl group can make the aromatic ring more electron-poor and thus more susceptible to oxidative addition by the palladium catalyst, the electron-donating methoxy group has an opposing effect. The net electronic character will influence the kinetics of the rate-determining step.

Temperature: As with most chemical reactions, higher temperatures generally lead to faster reaction rates by providing the necessary activation energy.

Kinetic investigations, often carried out by monitoring the disappearance of starting material or the appearance of product over time using techniques like HPLC or NMR spectroscopy, are essential for understanding the reaction mechanism and optimizing conditions for large-scale synthesis. arkat-usa.org

Thermodynamic Analysis:

Electrophilic Aromatic Substitution: These reactions are typically exothermic, with the formation of a new, stable C-E (where E is the electrophile) bond and the reformation of the aromatic system providing a strong thermodynamic driving force.

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for estimating the thermodynamic properties of reactants, intermediates, and products. Such calculations can predict reaction energies and help rationalize the observed regioselectivity in electrophilic substitution or the feasibility of a proposed catalytic cycle.

Advanced Spectroscopic and Structural Elucidation of 1 2 Bromo 4 Methoxyphenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual atoms.

The ¹H NMR spectrum of 1-(2-Bromo-4-methoxyphenyl)ethanone in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals that correspond to the different types of protons present in the molecule. The aromatic protons exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing bromo and electron-donating methoxy (B1213986) substituents on the phenyl ring. The methyl protons of the acetyl group and the methoxy group each appear as sharp singlets, with their chemical shifts providing further confirmation of the molecular structure.

A representative ¹H NMR data set for a related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, shows signals at approximately 8.17 ppm and 7.49 ppm, which are doublets corresponding to the aromatic protons. researchgate.net A singlet at 4.5 ppm is attributed to the methylene (B1212753) protons adjacent to the bromine atom, and another singlet at 3.81 ppm corresponds to the methoxy group protons. researchgate.net For this compound, the chemical shifts would differ due to the different substitution pattern. For instance, one set of reported data for 2-Bromo-4'-methoxyacetophenone shows shifts at 7.97 ppm, 6.96 ppm, 4.40 ppm, and 3.88 ppm. chemicalbook.com

Interactive Data Table: ¹H NMR Chemical Shifts for Methoxyacetophenone Derivatives

CompoundSolventAromatic Protons (ppm)Methylene/Methyl Protons (ppm)Methoxy Protons (ppm)Reference
2-Bromo-1-(4-methoxyphenyl)ethanoneCDCl₃8.17 (d), 7.49 (d)4.5 (s)3.81 (s) researchgate.net
2-Bromo-4'-methoxyacetophenone-7.97, 6.964.403.88 chemicalbook.com

d = doublet, s = singlet

Complementing the proton NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, and the methyl carbons of the acetyl and methoxy groups. The chemical shifts of the aromatic carbons are particularly informative, reflecting the influence of the bromo and methoxy substituents on the electron density around the ring. Publicly available spectral data for 2-Bromo-1-(4-methoxyphenyl)ethanone can be found in databases such as PubChem. nih.gov

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms. COSY spectra reveal proton-proton couplings, allowing for the assignment of adjacent protons in the aromatic ring. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unambiguous C-H bond correlations and further solidifying the structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the ketone functional group. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group gives rise to a characteristic absorption band, usually in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration is typically found at lower wavenumbers, in the 600-500 cm⁻¹ region. Spectral data for the related compound 2-Bromo-1-(4-methoxyphenyl)ethanone is available through various sources, including the NIST Chemistry WebBook. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands

Functional GroupVibration TypeTypical Wavenumber Range (cm⁻¹)
Ketone (C=O)Stretch1680-1700
Aromatic C-HStretch>3000
Aromatic C=CStretch1450-1600
Methoxy (C-O)Stretch1250-1000
Bromoalkane (C-Br)Stretch600-500

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern is observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the isotopes ⁷⁹Br and ⁸¹Br).

The fragmentation pattern offers further structural insights. Common fragmentation pathways include the loss of the bromine atom, the methyl group from the methoxy moiety, and the acetyl group. The predicted monoisotopic mass for this compound is 227.978593 g/mol . epa.gov Predicted collision cross section values for various adducts, such as [M+H]⁺ and [M+Na]⁺, have also been calculated. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. A study on the related compound 2-Bromo-1-(4-methoxyphenyl)ethanone revealed a monoclinic crystal system with the space group P2₁/c. researchgate.netnih.gov The crystal structure showed that the molecule is nearly planar. researchgate.net

For a different isomer, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, X-ray analysis also showed a monoclinic crystal system. nih.gov The structure was stabilized by an intramolecular O-H···O hydrogen bond and π-π interactions between the benzene (B151609) rings. nih.gov While specific crystallographic data for this compound was not found in the initial search, the analysis of its isomers provides a strong indication of the types of structural features and intermolecular forces that would be expected.

Molecular Geometry, Bond Lengths, and Bond Angles

Detailed experimental data from single-crystal X-ray diffraction, which would provide precise measurements of bond lengths and angles for this compound, is not currently available in the crystallographic databases. However, computational models and data from related structures can provide valuable insights into its expected molecular geometry.

The molecule consists of a central benzene ring substituted with a bromine atom, a methoxy group, and an ethanone (B97240) group. The IUPAC name for this compound is 1-(2-bromo-4-methoxyphenyl)ethan-1-one rsc.org. Its molecular formula is C9H9BrO2, with an average molecular weight of approximately 229.07 g/mol researchgate.netepa.gov.

Based on general principles of organic chemistry and the known structures of similar acetophenone (B1666503) derivatives, the geometry around the carbonyl carbon is expected to be trigonal planar. The benzene ring itself is, by nature, planar. The relative orientation of the acetyl group with respect to the phenyl ring is a key geometric parameter. Steric hindrance between the ortho-bromo substituent and the acetyl group likely influences this dihedral angle, potentially leading to a non-coplanar arrangement to minimize steric strain.

Predicted data can offer further clues. For instance, PubChemLite provides predicted collision cross-section values, which are related to the molecule's three-dimensional shape in the gas phase uni.lu.

Table 1: Predicted Collision Cross Section (CCS) Data for 1-(2-bromo-4-methoxyphenyl)ethan-1-one Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+228.98587138.3
[M+Na]+250.96781150.6
[M-H]-226.97131145.2
[M+NH4]+246.01241160.4
[M+K]+266.94175140.6
[M+H-H2O]+210.97585138.8
[M+HCOO]-272.97679160.0
[M+CH3COO]-286.99244187.8
Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Supramolecular Interactions (e.g., C-H···O hydrogen bonds) and Crystal Packing

Without experimental crystal structure data, a definitive analysis of the supramolecular interactions and crystal packing of this compound remains speculative. The types of intermolecular forces present in the solid state dictate the packing arrangement of molecules in the crystal lattice.

For this molecule, several types of non-covalent interactions are anticipated to play a role:

Dipole-dipole interactions: The polar carbonyl group (C=O) and the C-Br and C-O bonds create significant molecular dipoles, which would lead to strong dipole-dipole interactions.

C-H···O hydrogen bonds: Weak hydrogen bonds involving the carbonyl oxygen as an acceptor and aromatic or methyl C-H groups as donors are common in similar structures and are expected to be present. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks.

Halogen bonding: The bromine atom could potentially act as a halogen bond donor, interacting with the carbonyl oxygen or methoxy oxygen of a neighboring molecule.

The interplay of these forces would determine the final crystal packing arrangement. However, without experimental confirmation, the specific motifs and their relative contributions to the lattice energy cannot be detailed.

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability.

There is currently no information available in the scientific literature or chemical databases regarding the existence of polymorphs for this compound. The identification and characterization of potential polymorphic forms would require systematic screening through various crystallization techniques and analysis by methods such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR. Such studies have not yet been reported for this compound.

Computational Chemistry and Theoretical Studies on 1 2 Bromo 4 Methoxyphenyl Ethanone

Quantum Chemical Calculations: An Unwritten Chapter

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific data for 1-(2-bromo-4-methoxyphenyl)ethanone is not present in the reviewed literature.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and equilibrium geometry of molecules. For this compound, a DFT study would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This analysis would provide key data on bond lengths, bond angles, and dihedral angles.

While no specific DFT studies were found for this compound, research on analogous compounds, such as (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, has utilized DFT methods like B3LYP with various basis sets to determine their geometric parameters and electronic properties. researchgate.net A similar approach for this compound would be invaluable.

A hypothetical table of optimized geometrical parameters that could be generated from a DFT study is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC-BrData not available
C=OData not available
C-O(methoxy)Data not available
Bond AngleO=C-C(ring)Data not available
C(ring)-C-BrData not available
Dihedral AngleC(ring)-C(ring)-C=OData not available

This table is for illustrative purposes only, as the actual data is not available in the public domain.

Ab Initio Methods for Property Prediction

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, could provide highly accurate predictions of various properties of this compound. These properties include, but are not limited to, dipole moment, polarizability, and ionization potential. The NIST Chemistry WebBook provides ionization energy data for the isomer 2-bromo-1-(4-methoxyphenyl)ethanone, determined by photoelectron spectroscopy. nist.gov However, no such data is available for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and its interactions with other molecules over time. For this compound, MD simulations could reveal the preferred orientations of the acetyl and methoxy (B1213986) groups relative to the phenyl ring and how these conformations fluctuate under different conditions.

Crystal structure analysis of the related isomer, 2-bromo-1-(4-methoxyphenyl)ethanone, has shown that the molecule is approximately planar, with weak intermolecular C-H···O hydrogen bonding interactions forming a one-dimensional chain structure. nih.govresearchgate.net A similar investigation into the crystal packing and intermolecular forces of this compound would be highly informative.

Prediction of Reactivity and Reaction Pathways: A Frontier to be Explored

The reactivity of a molecule can be predicted using theoretical models that examine its electronic structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy gap between the HOMO and LUMO can indicate the chemical reactivity and stability of a molecule.

For this compound, an FMO analysis would identify the regions of the molecule that are most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). This information is crucial for understanding its behavior in various chemical reactions. While DFT studies on similar compounds have included HOMO-LUMO analysis researchgate.net, this has not been performed for the title compound.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

This table is for illustrative purposes only, as the actual data is not available in the public domain.

Transition State Modeling

Transition state modeling is a computational technique used to identify the structure and energy of the transition state of a chemical reaction. This allows for the calculation of activation energies and the determination of reaction mechanisms. For this compound, this could be applied to understand its synthesis or its reactions with other chemical species. For instance, it is known to be an intermediate in the synthesis of other compounds. rsc.org Modeling these synthetic pathways would provide valuable mechanistic insights.

Structure-Property Relationships Derived from Theoretical Models

Theoretical and computational chemistry provide powerful tools for understanding the intricate relationship between the molecular structure of a compound and its inherent physicochemical properties. In the case of this compound, the arrangement of the bromo, methoxy, and acetyl substituents on the phenyl ring dictates its electronic and conformational behavior. While specific computational studies on this exact isomer are not extensively documented in publicly available literature, a comprehensive understanding can be built from theoretical principles and computational data on analogous structures, such as its isomers and other substituted acetophenones.

The electronic properties of substituted benzenes are largely governed by the interplay of inductive and resonance effects of the substituents. For this compound, we have three key functional groups:

Bromo group (-Br): Positioned at the ortho-position (C2) relative to the acetyl group, bromine is an inductively electron-withdrawing (-I) and a weakly resonance electron-donating (+R) group. Its larger atomic size and lower electronegativity compared to fluorine make its inductive effect significant.

Acetyl group (-COCH₃): This group at C1 is strongly electron-withdrawing through both induction (-I) and resonance (-R) due to the polarized carbonyl bond.

Molecular Electrostatic Potential (MEP)

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of a molecule like this compound would be expected to show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and methoxy groups, indicating these as likely sites for electrophilic attack. The bromine atom, despite its electronegativity, can also exhibit a region of positive potential (a "sigma-hole"), which can lead to so-called "halogen bonding." ias.ac.in The aromatic ring itself would show a complex pattern of electron density, influenced by the competing effects of the substituents. ias.ac.in

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

In substituted anisoles and acetophenones, the HOMO is typically a π-orbital of the benzene (B151609) ring, while the LUMO is a π*-antibonding orbital. The presence of the electron-donating methoxy group would be expected to raise the energy of the HOMO, while the electron-withdrawing acetyl and bromo groups would lower the energy of the LUMO. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.netnih.gov Computational studies on related molecules have shown that the charge transfer within the molecule can be analyzed through the HOMO-LUMO gap. researchgate.net

Conformational Analysis

Predicted Physicochemical Properties

Computational models can also predict various physicochemical properties. For this compound, some predicted values are available in public databases. These predictions are based on the molecule's structure and provide valuable insights into its behavior.

Table 1: Predicted Physicochemical Properties for this compound

PropertyPredicted ValueSource
XlogP2.5PubChemLite researchgate.net
Predicted Collision Cross Section (Ų) per Adduct
[M+H]⁺138.3PubChemLite researchgate.net
[M+Na]⁺150.6PubChemLite researchgate.net
[M-H]⁻145.2PubChemLite researchgate.net

These predicted values, such as the octanol-water partition coefficient (XlogP), suggest how the molecule might behave in different solvent environments and biological systems.

Applications of 1 2 Bromo 4 Methoxyphenyl Ethanone in Complex Organic Synthesis

Building Block in Heterocyclic Compound Synthesis

The reactivity of the α-bromo ketone moiety in 1-(2-Bromo-4-methoxyphenyl)ethanone is frequently exploited for the synthesis of nitrogen- and sulfur-containing heterocyclic compounds. This is primarily achieved through reactions involving nucleophilic substitution, where the bromine atom is displaced to facilitate ring formation.

Oxazoles are a class of five-membered heterocyclic compounds that are present in numerous biologically active molecules. nih.gov A classical and efficient method for synthesizing substituted oxazoles is the Bredereck reaction, which involves the reaction of α-haloketones with amides. ijpsonline.com In this context, this compound can serve as the α-haloketone component. When reacted with an appropriate amide, it undergoes cyclocondensation to yield a 2,4-disubstituted oxazole, with the 4-methoxyphenyl group from the ketone occupying the 4-position of the oxazole ring. Microwave-assisted synthesis has also been employed to produce oxazole derivatives from p-substituted 2-bromoacetophenones and urea. ijpsonline.com

Table 1: Representative Synthesis of Oxazole Derivatives

Reactant 1 Reactant 2 Reaction Type Product Class

This compound is a key intermediate in the synthesis of thiazole-substituted hydrazones, a class of compounds investigated for their pharmacological properties. researchgate.netnih.gov The synthesis is often achieved through a Hantzsch thiazole synthesis-type reaction. Typically, a thiosemicarbazone is reacted with an α-haloketone. scirp.org In a one-pot, three-component reaction, an aldehyde (such as 5-nitrofuran-2-carbaldehyde) is first condensed with thiosemicarbazide to form a thiosemicarbazone in situ. This intermediate is then reacted directly with this compound, which leads to the formation of the thiazole ring through cyclization, yielding the final thiazole hydrazone derivative. nih.gov This approach allows for the efficient construction of complex hydrazone scaffolds bearing a 4-(4-methoxyphenyl)thiazole moiety. nih.gov

While not always a direct starting material, compounds structurally related to this compound are integral to established synthetic routes for indoles and azaindoles. The synthesis of 2-substituted indoles, for example, can be achieved through the cyclization of 2-alkynylaniline derivatives. mdpi.com These precursors are commonly prepared via a Sonogashira coupling reaction between an ortho-haloaniline and a terminal alkyne, demonstrating the importance of halogenated aromatic compounds in the synthesis of the necessary precursors. mdpi.com

Similarly, for the synthesis of azaindoles (indole isosteres where a carbon atom in the benzene (B151609) ring is replaced by nitrogen), N-alkylated o-chloroarylamines can be elaborated through a one-pot process that includes a copper-free Sonogashira alkynylation followed by a base-mediated indolization reaction. organic-chemistry.org These multi-step strategies highlight the role of halogenated precursors in building the foundational structures required for the eventual cyclization to form the indole or azaindole core.

Precursor for Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The utility of this compound extends significantly into medicinal chemistry, where it serves as a precursor for the synthesis of intermediates used in the development of various therapeutic agents.

Derivatives synthesized from this compound have shown potential as anticancer agents. Specifically, thiazolyl hydrazone derivatives prepared using this bromo-ketone have been evaluated for their cytotoxic effects. For instance, libraries of 4-cyanophenyl-2-hydrazinylthiazoles, synthesized via cyclization with α-bromoacetophenones, have demonstrated significant anticancer efficacy against cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). rsc.org The resulting compounds, which incorporate the methoxyphenyl group from the initial ketone, have shown potent antiproliferative activity, with some derivatives exhibiting greater potency than the standard chemotherapeutic agent cisplatin. rsc.org Additionally, certain benzophenanthridine alkaloid derivatives have been synthesized and evaluated for their cytotoxic activities against leukemia cell lines, with some showing IC₅₀ values in the low micromolar range. nih.gov

Table 2: Examples of Anticancer Activity of Related Thiazole Derivatives

Cell Line Compound Type Reported Activity (GI₅₀)
MCF-7 (Breast Cancer) 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole 1.7 ± 0.3 μM
MCF-7 (Breast Cancer) 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole 1.0 ± 0.1 μM

Data refers to related compounds synthesized from α-bromoacetophenones. rsc.org

This compound is a documented precursor in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. newdrugapprovals.orgnih.gov The synthesis involves the preparation of a key intermediate, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. newdrugapprovals.org This is achieved by first coupling 3-methoxythiophenol with this compound in the presence of a base like potassium hydroxide (B78521). The resulting intermediate, 1-(4-methoxyphenyl)-2-((3-methoxyphenyl)thio)ethan-1-one, then undergoes an acid-induced cyclization and rearrangement (a Kost rearrangement) using polyphosphoric acid (PPA) to yield the desired benzothiophene core structure of Raloxifene. newdrugapprovals.org

Preparation of Antiarrhythmic Drug Molecules (e.g., Butopamine, from related compound)

While direct synthesis routes for major antiarrhythmic drugs using this compound are not extensively detailed in readily available literature, its structural motif, the α-bromo-methoxylated acetophenone (B1666503), is a key precursor in various synthetic pathways. For instance, the related compound 2-Bromo-4'-methoxyacetophenone has been cited as a starting material for the preparation of the antiarrhythmic drug molecule butopamine guidechem.com.

More broadly, phenacyl bromides are recognized as versatile intermediates for the synthesis of a wide array of five- and six-membered heterocyclic compounds, such as thiazole derivatives ijsdr.orgresearchgate.netresearchgate.netnih.gov. These heterocyclic cores are prevalent in many biologically active molecules, and their synthesis often begins with the reaction of a phenacyl bromide with a suitable nucleophile like thiourea or its derivatives ijsdr.orgresearchgate.net. The resulting compounds can be further modified to produce molecules with potential therapeutic applications, including antiarrhythmic activity nih.gov. The reactivity of the α-bromoketone functional group allows for the construction of complex molecular architectures necessary for biological function.

Protein Tyrosine Phosphatase (PTP) Inhibitor Precursors

This compound, also known as 2-Bromo-4'-methoxyacetophenone, is well-documented as a precursor for and a direct inhibitor of protein tyrosine phosphatases (PTPs) ottokemi.comcaymanchem.com. PTPs are a class of enzymes that play a crucial role in cellular signaling pathways by removing phosphate groups from tyrosine residues on proteins nih.govnih.govscbt.com. Dysregulation of PTP activity is implicated in numerous diseases, making them important therapeutic targets nih.govbmbreports.org.

This compound functions as a cell-permeable, covalent inhibitor of PTPs ottokemi.comcaymanchem.com. The mechanism of inhibition involves the electrophilic α-carbon of the ketone being attacked by the nucleophilic cysteine residue present in the conserved active site of the phosphatase nih.gov. This results in the alkylation of the cysteine, forming a stable covalent bond and rendering the enzyme inactive nih.gov.

Specifically, 2-Bromo-4'-methoxyacetophenone has been identified as an inhibitor of the Src homology region 2 domain-containing phosphatase (SHP-1) caymanchem.com. Research has shown its activity against the catalytic domain of SHP-1(ΔSH2), exhibiting a binding affinity (Ki) of 128 μM caymanchem.comambeed.cn. Due to the role of enzymes like SHP-1 in regulating pathways related to insulin signaling and immune cell differentiation, inhibitors derived from this compound are of significant interest for research in diabetes, cancer, and inflammatory conditions caymanchem.com.

Table 1: Inhibition Data for 2-Bromo-4'-methoxyacetophenone

Target Enzyme Inhibition Constant (Ki) Mechanism of Action

Derivatization for Material Science Applications

Polymer Chemistry Applications (related compounds)

In the field of material science, related α-bromoacetophenones are utilized in the synthesis of advanced functional polymers. Specifically, 2-Bromo-4′-methoxyacetophenone serves as a key reagent in the creation of light-responsive diblock copolymers ottokemi.comsigmaaldrich.com. These polymers incorporate para-methoxyphenacyl side groups which are photocleavable ottokemi.comsigmaaldrich.com.

The phenacyl moiety acts as a photo-responsive group; upon irradiation with light of a specific wavelength, the ester linkage connecting the side group to the polymer backbone can be cleaved rsc.org. This property allows for the precise modification of the polymer's chemical structure and physical properties, such as solubility or conformation, using light as an external stimulus. Such photo-responsive polymers are valuable in the development of "smart" materials for applications like targeted drug delivery, microfluidics, and photo-patterning of surfaces tue.nl. Furthermore, phenacyl bromide itself has been explored as a Norrish Type I photoinitiator for the radical polymerization of monomers like methyl methacrylate and styrene, leading to the synthesis of polymers with functional chain-ends frontiersin.org.

Chalcone Derivatives and Nonlinear Optical Materials (related compounds)

Chalcones, which are 1,3-diphenyl-2-propen-1-ones, can be synthesized through the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde nih.govugm.ac.id. While this compound could theoretically serve as the acetophenone precursor, much of the research into chalcones for nonlinear optical (NLO) applications has utilized its close relative, 4-methoxyacetophenone ugm.ac.iduomphysics.net.

Chalcone derivatives are of significant interest in material science due to their NLO properties, which arise from their π-conjugated systems that often span from a donor to an acceptor group across the molecule researchgate.net. These materials can interact with intense laser light to produce new frequencies, a property essential for applications in telecommunications, optical computing, and frequency doubling uomphysics.net.

Research into a chalcone synthesized from 4-methoxyacetophenone, namely 1-(4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one (DMMC), has demonstrated significant NLO activity. Single crystals of DMMC were found to have a second harmonic generation (SHG) efficiency 15 times greater than that of the standard reference material, urea uomphysics.net. The presence of electron-donating methoxy (B1213986) groups enhances the molecular hyperpolarizability, a key factor for second-order NLO response uomphysics.netresearchgate.net.

Table 2: NLO Properties of a Chalcone Derived from a Related Methoxyacetophenone

Compound Name Precursors Second Harmonic Generation (SHG) Efficiency

Application in Protective Group Chemistry for Carboxylic Acids (using related compounds)

The compound 2-Bromo-4'-methoxyacetophenone is employed in synthetic organic chemistry to introduce a photoremovable protecting group for carboxylic acids guidechem.com. A protecting group is a chemical moiety that temporarily masks a reactive functional group to prevent it from reacting during a synthetic sequence, and which can be removed later under specific conditions nih.gov.

By reacting a carboxylic acid with 2-Bromo-4'-methoxyacetophenone (also known as 4-methoxyphenacyl bromide), a p-methoxyphenacyl (pMP) ester is formed guidechem.comacs.org. This ester is stable to a variety of reaction conditions, effectively protecting the carboxylic acid functionality nih.gov.

The key advantage of the p-methoxyphenacyl group is that it is photolabile acs.orgresearchgate.netnih.govresearchgate.netresearchgate.net. The ester can be cleaved, regenerating the free carboxylic acid, by exposing the molecule to ultraviolet (UV) light guidechem.comresearchgate.net. This deprotection method is exceptionally mild and highly specific, avoiding the need for harsh acidic or basic reagents that could affect other sensitive functional groups within a complex molecule researchgate.netnih.gov. This photochemical strategy is particularly valuable in the synthesis of delicate molecules where traditional deprotection methods are not viable acs.orgresearchgate.net.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

While established methods for the synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone and its derivatives exist, there is a continuous drive towards developing more efficient, cost-effective, and environmentally friendly synthetic strategies. rsc.org Future research will likely focus on:

Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents is a key goal. Research into solid-state reactions, solvent-free conditions, and the use of recyclable catalysts could lead to more sustainable synthetic pathways.

Catalytic C-H Activation: Direct functionalization of C-H bonds offers a more atom-economical approach compared to traditional cross-coupling reactions. Exploring transition-metal-catalyzed C-H activation to introduce the bromo or methoxy (B1213986) groups could streamline the synthesis.

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can significantly improve efficiency and reduce waste. rsc.org Developing one-pot procedures for the synthesis of this compound from readily available starting materials is a promising area of investigation.

Exploration of New Reactivity Modes and Catalytic Transformations

The presence of multiple reactive sites in this compound—the bromine atom, the ketone group, and the activated aromatic ring—opens up a wide range of possibilities for chemical transformations. Future explorations may include:

Novel Coupling Reactions: Beyond standard cross-coupling reactions, investigating new catalytic systems for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings at the bromide position could lead to a diverse array of derivatives.

Asymmetric Catalysis: The ketone functionality is a prime target for asymmetric reduction or addition reactions to generate chiral alcohols, which are valuable building blocks in pharmaceutical synthesis.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions offers a mild and sustainable alternative to traditional methods. Exploring photoredox-catalyzed transformations of this compound could unlock new reaction pathways.

Design and Synthesis of Advanced Derivatives with Enhanced Biological Activities

Derivatives of bromophenols, including acetophenones, have shown potential as antioxidant and anticancer agents. nih.gov The structural scaffold of this compound is a promising starting point for the design and synthesis of new biologically active molecules. solubilityofthings.com Research in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives can help identify key structural features responsible for therapeutic effects. nih.gov For example, a derivative, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress pro-inflammatory responses. nih.gov

Target-Based Drug Design: Identifying specific biological targets, such as enzymes or receptors implicated in disease, and designing derivatives of this compound that can selectively bind to and modulate the activity of these targets. rsc.org

Antimicrobial and Antifungal Agents: The chemistry of related compounds like hydrazones and thiazoles, for which this compound is an important intermediate, has been investigated for their antibacterial and antifungal properties. researchgate.net Further derivatization could lead to new antimicrobial agents.

Below is a table of some synthesized derivatives and their observed biological activities:

DerivativeBiological Activity
1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone nih.govSuppresses pro-inflammatory responses nih.gov
2'-hydroxy-2-bromo-4,5-dimethoxychalcone researchgate.netModerate anticancer activity against breast cancer cell lines researchgate.net
Methylated and acetylated bromophenol derivatives nih.govAntioxidant and anticancer potential nih.gov
Morpholinopyrimidine derivatives rsc.orgAnti-inflammatory activity rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. For this compound and its derivatives, this integration could lead to:

Rapid Library Synthesis: Automated platforms can be used to rapidly synthesize large libraries of derivatives for high-throughput screening and SAR studies.

On-Demand Production: Flow chemistry allows for the on-demand production of specific compounds, reducing the need for large-scale storage of potentially hazardous materials.

Process Optimization: The precise control over reaction parameters in flow reactors facilitates rapid optimization of reaction conditions to maximize yield and purity.

Advanced Computational Modeling for Rational Design and Discovery

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and design of new molecules with desired properties. researchgate.net For this compound, computational approaches can be applied to:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites within the molecule, guiding the design of synthetic strategies. mdpi.com

Virtual Screening: Docking studies can be used to virtually screen libraries of derivatives against biological targets to identify potential drug candidates. nih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their biological activities, enabling the rational design of more potent compounds. mdpi.com

The following table outlines some computational methods and their applications in the context of this compound:

Computational MethodApplication
Density Functional Theory (DFT) mdpi.comPredict reactivity and optimize molecular geometry mdpi.com
Molecular Docking nih.govPredict binding affinity of derivatives to biological targets nih.gov
Quantitative Structure-Activity Relationship (QSAR) mdpi.comCorrelate chemical structure with biological activity mdpi.com
Molecular Dynamics (MD) Simulations nih.govStudy the dynamic behavior of the molecule and its interactions nih.gov

Q & A

Q. Methodological Answer :

  • NMR : ¹H NMR (400 MHz, CDCl₃) shows distinct signals: δ 2.6 (s, 3H, CH₃), δ 3.8 (s, 3H, OCH₃), and aromatic protons at δ 6.8–7.5. ¹³C NMR confirms carbonyl (δ 195–200 ppm) and brominated aromatic carbons.
  • IR : Strong C=O stretch at ~1680 cm⁻¹ and C–Br at ~550 cm⁻¹.
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 231.04) matches the molecular formula C₉H₉BrO₂ .

Advanced Question: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer :
The bromine atom at the ortho position facilitates Suzuki-Miyaura or Ullmann couplings. Key considerations:

  • Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in toluene/ethanol (80°C).
  • Electronic Effects : The electron-withdrawing bromine enhances electrophilicity, improving oxidative addition to Pd(0).
  • Steric Effects : Ortho substitution may slow transmetallation, requiring longer reaction times (12–24 hrs).
    Yields >80% are achievable for biaryl derivatives, validated by TLC and GC-MS .

Basic Question: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

  • PPE : NIOSH/MSHA-approved respirators, nitrile gloves, and chemical goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 0.1 ppm).
  • Spill Management : Absorb with inert material (vermiculite), avoid water contact (toxic fumes), and dispose as halogenated waste .

Advanced Question: Can computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer :
DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • Electrostatic Potential : High positive charge on the carbonyl carbon (≈+0.35 e), favoring nucleophilic attack.
  • Activation Energy : ~25 kcal/mol for SN2 displacement of bromine.
    MD simulations suggest solvent polarity (e.g., DMSO) reduces energy barriers by stabilizing transition states. Experimental validation via kinetic studies aligns with computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.